1-Amino-5-methylheptan-3-OL

Description

Significance of Branched-Chain Amino Alcohol Scaffolds in Organic Synthesis and Catalysis

Branched-chain amino alcohols are a class of organic compounds characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a non-linear carbon backbone. These structural motifs are of considerable importance in chemistry, serving as fundamental building blocks for more complex molecules and as crucial components in asymmetric catalysis. diva-portal.orgresearchgate.net Their utility stems from the presence of two key functional groups and inherent chirality, which is often present in these molecules.

In organic synthesis, chiral amino alcohols are invaluable synthons, or building blocks, for the preparation of a wide array of biologically active compounds and natural products. unimi.itsciengine.com The γ-amino alcohol moiety, in particular, is a structural feature found in several pharmaceutical drugs. rsc.org For instance, the anti-HIV medications Ritonavir and Lopinavir contain this structural unit. rsc.orgru.nl The ability to construct these frameworks with high stereochemical control is a primary focus of modern synthetic chemistry.

Furthermore, branched-chain amino alcohols and their derivatives are frequently employed as chiral ligands for transition metal catalysts and as chiral auxiliaries. nih.govscirp.org In asymmetric catalysis, these molecules can coordinate with a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer or diastereomer over others. scirp.orgresearchgate.net This enantioselective control is critical in the pharmaceutical industry, where often only a single stereoisomer of a drug is therapeutically effective. ru.nl The development of catalysts derived from amino alcohols has been instrumental in reactions like the enantioselective addition of organozinc reagents to aldehydes. scirp.org

Structural Characteristics and Isomerism of 1-Amino-5-methylheptan-3-OL

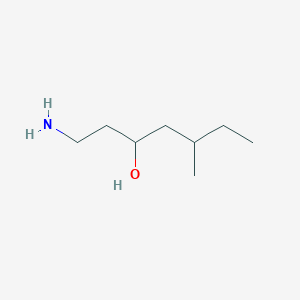

This compound is a specific example of a branched-chain γ-amino alcohol. Its structure consists of a seven-carbon heptane (B126788) chain with a methyl group branching at the C5 position. An amino group is attached to C1, and a hydroxyl group is located at C3, classifying it as a 1,3- or γ-amino alcohol.

The key structural features of this compound are its bifunctionality (amine and alcohol) and its chirality. The molecule possesses two stereogenic centers:

C3: The carbon atom bonded to the hydroxyl group.

C5: The carbon atom bonded to the methyl group.

Due to these two chiral centers, this compound can exist as four distinct stereoisomers (2^n, where n=2). These isomers are pairs of enantiomers and diastereomers:

(3R, 5R) and (3S, 5S) are one pair of enantiomers.

(3R, 5S) and (3S, 5R) are the other pair of enantiomers.

The relationship between a member of one pair and a member of the other pair (e.g., between (3R, 5R) and (3R, 5S)) is diastereomeric.

Isomerism is a critical concept as different stereoisomers of a molecule can exhibit vastly different biological activities. mdpi.com This is exemplified by the insect pheromone 4-methylheptan-3-ol, a structurally related compound, where different stereoisomers act as attractants or inhibitors for various beetle species. mdpi.comresearchgate.net

Table 1: Structural Properties of this compound

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H19NO |

| Molecular Weight | 145.24 g/mol |

| Classification | Branched-Chain γ-Amino Alcohol |

| Functional Groups | Primary Amine (-NH2), Secondary Alcohol (-OH) |

| Chiral Centers | C3, C5 |

| Number of Stereoisomers | 4 |

| CAS Number | 1566386-60-4 |

Historical Development of Synthetic Methodologies for γ-Amino Alcohols

The synthesis of γ-amino alcohols has evolved significantly over the years, driven by the need for stereochemically pure compounds for pharmaceutical and catalytic applications. rsc.org

Early and straightforward methods often involved the diastereoselective reduction of β-amino ketones, which are typically prepared through the Mannich reaction. rsc.org These reductions traditionally used stoichiometric hydride donors. While effective, these methods often provided limited control over the stereochemical outcome, yielding mixtures of syn- and anti-diastereomers. rsc.org

A major advancement came with the development of catalytic asymmetric hydrogenation and transfer hydrogenation. ru.nl These methods offer high levels of stereocontrol, allowing for the selective synthesis of either the syn or anti diastereomer by choosing the appropriate metal catalyst and chiral ligand. For instance, rhodium-based catalysts, such as those using the BINAP ligand, have been shown to produce syn-γ-amino alcohols with excellent diastereoselectivity. rsc.orgru.nl In contrast, iridium-catalyzed asymmetric transfer hydrogenation can be used to obtain the corresponding anti-products. rsc.orgru.nl

More recently, research has focused on developing even more efficient and versatile one-step synthetic routes from simple precursors. nih.gov Key modern developments include:

Copper-Catalyzed Hydroamination: This strategy enables the asymmetric synthesis of γ-amino alcohols directly from unprotected allylic alcohols and amines, offering high regio- and enantioselectivity under mild conditions. nih.gov

Biocatalytic Cascades: The use of enzyme tandems, such as combining aldolases and transaminases, has emerged as a powerful tool for the stereoselective synthesis of γ-amino alcohols and their derivatives. researchgate.net These biocatalytic routes are attractive due to their high selectivity and environmentally benign nature. nih.gov

Photocatalysis: Visible-light energy transfer has been harnessed to convert simple alkenes into γ-amino alcohols in a one-pot protocol, representing a novel approach to constructing these valuable motifs. nih.gov

These evolving methodologies reflect a continuous progression towards more efficient, selective, and sustainable ways to access the diverse stereoisomers of γ-amino alcohols.

Table 2: Overview of Selected Synthetic Methods for γ-Amino Alcohols

| Method | Catalyst/Reagent | Precursor | Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh) / BINAP | β-Amino Ketone | syn | rsc.orgru.nl |

| Asymmetric Transfer Hydrogenation | Iridium (Ir) / Amino Acid Amide Complex | β-Amino Ketone | anti | rsc.orgru.nl |

| Asymmetric Hydroamination | Copper (Cu) / Chiral Ligand | Allylic Alcohol | High Enantio- and Regioselectivity | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

1-amino-5-methylheptan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-3-7(2)6-8(10)4-5-9/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

FSUVZUOMAALKHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(CCN)O |

Origin of Product |

United States |

Applications of 1 Amino 5 Methylheptan 3 Ol As Chiral Ligands and Organocatalysts

Ligand Structure-Performance Relationships and Optimization in Asymmetric Catalysis

The lack of specific data for 1-Amino-5-methylheptan-3-OL prevents a detailed and scientifically accurate discussion within the requested framework. General principles of chiral ligand design often involve the use of readily available chiral building blocks, such as amino alcohols, to create ligands for asymmetric catalysis. nih.gov These ligands can coordinate with metal centers to facilitate a wide range of enantioselective transformations. mdpi.com However, without specific studies on this compound, any discussion would be purely speculative and fall outside the scope of this focused article.

Further research would be necessary to explore the potential of this compound in these applications. Such studies would involve the synthesis of ligands derived from this amino alcohol and their subsequent testing in various asymmetric reactions to determine their efficacy and enantioselectivity.

Mechanistic Investigations and Reaction Pathway Elucidation for 1 Amino 5 Methylheptan 3 Ol

Reaction Mechanism Studies of Synthetic Transformations Leading to 1-Amino-5-methylheptan-3-OL

The synthesis of this compound, a chiral β-amino alcohol, can be envisioned through several synthetic routes, with reductive amination of a corresponding β-hydroxy ketone being a primary candidate.

Reductive Amination of 5-hydroxy-5-methylheptan-3-one:

A plausible synthetic pathway to this compound involves the reductive amination of 5-hydroxy-5-methylheptan-3-one. This transformation proceeds in two key steps:

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of the β-hydroxy ketone. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration of the resulting hemiaminal intermediate yields an imine (or an enamine, which tautomerizes to the imine). acs.orgmasterorganicchemistry.com

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The choice of reducing agent can be critical for selectivity, especially in a one-pot reaction where the ketone and imine coexist. acs.org

Step 1: Protonation of the Carbonyl Oxygen R-C(=O)-R' + H⁺ ⇌ R-C(=⁺OH)-R'

Step 2: Nucleophilic Attack by Ammonia R-C(=⁺OH)-R' + NH₃ → R-C(OH)(NH₃⁺)-R'

Step 3: Proton Transfer R-C(OH)(NH₃⁺)-R' ⇌ R-C(OH₂⁺)(NH₂)-R'

Step 4: Dehydration to form Iminium Ion R-C(OH₂⁺)(NH₂)-R' → R-C(=NH₂⁺)-R' + H₂O

Step 5: Deprotonation to form Imine R-C(=NH₂⁺)-R' ⇌ R-C(=NH)-R' + H⁺

Step 6: Hydride Reduction of the Imine R-C(=NH)-R' + [H⁻] → R-CH(NH⁻)-R'

Step 7: Protonation to yield the Amine R-CH(NH⁻)-R' + H⁺ → R-CH(NH₂)-R'

An efficient protocol for the directed reductive amination of β-hydroxy ketones to stereoselectively prepare 1,3-syn-amino alcohols has been reported, utilizing Ti(iOPr)₄ to coordinate the intermediate imino alcohol and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. nih.govresearchgate.net

Elucidation of Catalytic Cycles and Intermediates in Processes Involving this compound Derived Ligands

While specific catalytic cycles involving ligands derived from this compound are not documented, the broader class of chiral β-amino alcohols serves as highly effective ligands in a variety of asymmetric catalytic transformations. researchgate.net Derivatives of this compound could be synthesized to act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms. rsc.org

A general catalytic cycle for a metal-catalyzed reaction, such as asymmetric transfer hydrogenation of a ketone using a β-amino alcohol-derived ligand, can be illustrated as follows:

Ligand Exchange/Catalyst Activation: The chiral β-amino alcohol ligand displaces a weakly coordinating ligand on the metal precursor to form the active catalyst complex.

Coordination of Reactants: The substrate (e.g., a ketone) and a hydride source (e.g., isopropanol (B130326) in transfer hydrogenation) coordinate to the metal center of the chiral catalyst.

Hydride Transfer: The hydride is transferred from the hydride source to the coordinated ketone, guided by the chiral environment of the ligand to favor one enantiomer of the alcohol product. This is the stereodetermining step.

Product Release and Catalyst Regeneration: The resulting chiral alcohol product dissociates from the metal center, and the catalyst is regenerated to participate in the next catalytic cycle.

Chiral β-amino alcohols have been successfully employed as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines. mdpi.com The rigidity of the ligand structure is often crucial for achieving high enantioselectivity. mdpi.com

| Step | Description | Key Intermediates |

| 1 | Catalyst Formation | Metal-ligand complex |

| 2 | Substrate Coordination | Metal-ligand-substrate complex |

| 3 | Stereoselective Transformation | Transition state assembly |

| 4 | Product Release | Metal-ligand-product complex |

| 5 | Catalyst Regeneration | Active catalyst |

Stereochemical Models and Transition State Analysis in Asymmetric Inductions

The stereochemical outcome of asymmetric reactions catalyzed by ligands derived from this compound would be governed by the geometry of the transition state. The chiral ligand creates a diastereomeric relationship between the transition states leading to the two possible enantiomeric products, resulting in an energy difference that favors the formation of one enantiomer over the other. acs.org

Transition State Models:

For reactions involving chiral β-amino alcohol ligands, the transition state is often envisioned as a six-membered ring-like structure involving the metal center, the bidentate ligand, and the reacting substrate. The steric and electronic properties of the substituents on the chiral ligand dictate the preferred orientation of the substrate in the transition state, thereby controlling the facial selectivity of the reaction.

For instance, in the addition of a nucleophile to a carbonyl compound, the Felkin-Anh model or chelation-controlled models are often invoked to predict the stereochemical outcome. msu.edu The transfer of chiral information from the catalyst to the product occurs through a network of non-covalent interactions within the transition state. acs.org

Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating the structures of these transition states and understanding the origins of enantioselectivity. acs.org These studies can help to rationalize experimental observations and guide the design of more effective chiral ligands.

| Model | Key Features | Predicted Outcome |

| Felkin-Anh | Non-chelation control, attack trajectory opposite the largest group. | Favors one diastereomer based on steric hindrance. |

| Cram Chelate | Chelation control involving a metal ion, forming a rigid cyclic intermediate. | Favors the diastereomer resulting from attack on the less hindered face of the chelated complex. |

| Zimmerman-Traxler | For aldol (B89426) reactions, involves a six-membered chair-like transition state. | Predicts the relative stereochemistry of the aldol product. |

In the context of reductive amination of a β-hydroxy ketone, the stereochemistry can be influenced by the directing effect of the existing hydroxyl group, potentially leading to high diastereoselectivity in the formation of the syn- or anti-amino alcohol. researchgate.net

Computational and Theoretical Chemistry Approaches for 1 Amino 5 Methylheptan 3 Ol

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

There are currently no published studies that have employed Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 1-Amino-5-methylheptan-3-OL. Such a study would theoretically involve the calculation of molecular orbitals (HOMO and LUMO) to understand electron distribution and predict sites of electrophilic and nucleophilic attack. Furthermore, reactivity descriptors such as electronegativity, hardness, and softness, which can be derived from DFT calculations, have not been determined for this molecule.

Conformational Landscapes and Intramolecular Interactions

An analysis of the conformational landscapes and intramolecular interactions of this compound is also absent from the scientific literature. A computational study in this area would identify the most stable conformations of the molecule by rotating its single bonds and calculating the potential energy surface. This would also allow for the identification of key intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, which would significantly influence its three-dimensional structure and physical properties.

Molecular Dynamics Simulations and Energy Transfer Studies

No molecular dynamics (MD) simulations or energy transfer studies for this compound have been documented. MD simulations could provide insights into the dynamic behavior of the molecule over time, including its vibrational modes and how it interacts with solvent molecules. Energy transfer studies would be crucial for understanding its behavior in various chemical environments and its potential role in reaction mechanisms.

Computational Modeling of Chiral Ligand-Substrate-Catalyst Complexes

Given the chiral nature of this compound, it has the potential to act as a chiral ligand in asymmetric catalysis. However, there is no available research on the computational modeling of this compound in complex with substrates and catalysts. Such models would be invaluable for understanding the steric and electronic interactions that could lead to stereoselective synthesis.

In Silico Prediction of Stereoselectivity and Reaction Outcomes for this compound Transformations

The use of in silico methods to predict the stereoselectivity and outcomes of chemical transformations involving this compound has not been explored in published research. These predictive models are essential for designing efficient synthetic routes and for understanding the factors that control the formation of specific stereoisomers.

Derivatization and Structural Modification of 1 Amino 5 Methylheptan 3 Ol Analogues

Functionalization of the Primary Amine Moiety

The primary amine group in analogues of 1-Amino-5-methylheptan-3-ol is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse substituents. Common functionalization strategies include N-acylation, N-alkylation, and sulfonylation, which can significantly alter the molecule's polarity, basicity, and potential for hydrogen bonding.

N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides is a straightforward method to introduce amide functionalities. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct.

Reductive Amination: A powerful method for introducing a wide range of alkyl groups is reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.org This one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com This method is highly versatile for creating secondary amines. organic-chemistry.org

N-Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification can introduce rigid structural elements and alter the electronic properties of the amino group.

| Reagent Category | Specific Reagent Example | Resulting Functional Group |

| Acylating Agents | Acetyl Chloride | N-acetyl (Amide) |

| Aldehydes (for Reductive Amination) | Benzaldehyde | N-benzyl (Secondary Amine) |

| Sulfonyl Chlorides | p-Toluenesulfonyl chloride | N-tosyl (Sulfonamide) |

Chemical Transformations of the Secondary Hydroxyl Group

The secondary hydroxyl group at the C-3 position of this compound analogues provides another key site for structural modification. Common transformations include oxidation, esterification, and etherification, which can impact the molecule's lipophilicity and steric profile.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-5-methylheptan-3-one, using a variety of oxidizing agents. The choice of oxidant depends on the desired selectivity and the presence of other sensitive functional groups.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides leads to the formation of esters. This is a common strategy to introduce a wide range of functionalities and is often catalyzed by acids or coupling agents. The use of trimethylchlorosilane with methanol (B129727) is an efficient method for the esterification of amino acids. mdpi.com

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

| Transformation | Reagent Example | Resulting Functional Group |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

| Esterification | Acetic Anhydride | Acetate Ester |

| Etherification | Methyl Iodide (after deprotonation) | Methyl Ether |

Synthesis of Cyclic Derivatives (e.g., Oxazolines, Oxazolidinones, Cyclic Carbamates)

The 1,3-amino alcohol motif present in this compound analogues is a precursor for the synthesis of various five- and six-membered heterocyclic systems. These cyclic structures constrain the conformation of the molecule, which can be advantageous for interacting with biological targets.

Oxazolines: 2-Oxazolines can be synthesized from 1,2-amino alcohols by reaction with carboxylic acids or their derivatives. wikipedia.orgmdpi.com The synthesis of oxazolines from this compound would involve cyclization with a suitable carboxylic acid derivative, often promoted by a dehydrating agent or by converting the carboxylic acid to a more reactive species. wikipedia.org Chiral oxazolines are valuable as ligands in asymmetric catalysis. mdpi.com

Oxazolidinones: These five-membered cyclic carbamates are important in medicinal chemistry. nih.gov Their synthesis from amino alcohols can be achieved through reaction with phosgene (B1210022) or its equivalents, or through more modern methods involving carbon dioxide. organic-chemistry.orgbeilstein-journals.orghelsinki.fi The reaction of an amino alcohol with CO2 can be facilitated by activating the hydroxyl group. helsinki.firsc.org

Cyclic Carbamates: The synthesis of cyclic carbamates from amino alcohols and carbon dioxide is a green chemistry approach. helsinki.firsc.orgresearchgate.netnih.govsemanticscholar.org This transformation can be promoted by various reagents that facilitate the cyclization, such as p-toluenesulfonyl chloride. helsinki.firsc.orgresearchgate.net These methods can be applied to prepare five- and six-membered rings with high selectivity. helsinki.firsc.orgresearchgate.net

| Cyclic Derivative | General Synthetic Precursors | Key Reaction Type |

| Oxazoline | This compound, Carboxylic Acid | Cyclization/Dehydration |

| Oxazolidinone | This compound, Phosgene equivalent or CO2 | Carbonylation/Cyclization |

| Cyclic Carbamate | This compound, Carbon Dioxide | Carboxylation/Cyclization |

Design and Synthesis of Structurally Related Branched-Chain Amino Alcohols

The synthesis of structurally related branched-chain amino alcohols allows for the exploration of how changes in the carbon skeleton affect activity. This can involve modifying the length of the alkyl chain, the position of the methyl branch, or introducing additional substitution. The synthesis of β-amino alcohols can be achieved through various stereoselective methods. diva-portal.org

Grignard and Organolithium Additions: A common strategy involves the addition of organometallic reagents to α-amino aldehydes or ketones. The stereochemistry of the newly formed hydroxyl group can often be controlled by the choice of reagents and reaction conditions.

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of alkenes into enantiomerically enriched β-amino alcohols. diva-portal.org This method is powerful for creating chiral centers with high selectivity.

Reduction of α-Amino Ketones: Chiral reducing agents can be used to reduce α-amino ketones to the corresponding amino alcohols with high diastereoselectivity.

| Synthetic Strategy | Key Reagents | Type of Modification |

| Grignard Addition to α-amino aldehyde | Isopropylmagnesium bromide, α-amino aldehyde | Variation of alkyl chain branching |

| Asymmetric Aminohydroxylation | Alkene, Chiral catalyst (e.g., AD-mix) | Introduction of hydroxyl and amino groups across a double bond |

| Reduction of α-amino ketone | Chiral borane (B79455) reducing agent | Control of stereochemistry at the hydroxyl center |

Advanced Analytical Methodologies in the Research of 1 Amino 5 Methylheptan 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Amino-5-methylheptan-3-ol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the placement of the amino and hydroxyl functional groups.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on each carbon. The chemical shifts of these protons are influenced by their proximity to the electronegative oxygen and nitrogen atoms. For instance, the proton on the carbon bearing the hydroxyl group (C3) would likely appear as a multiplet in the range of 3.5-4.0 ppm. The protons on the carbon adjacent to the amino group (C1) would also exhibit a characteristic downfield shift.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbons attached to the hydroxyl (C3) and amino (C1) groups would show characteristic chemical shifts in the ranges of 60-75 ppm and 40-50 ppm, respectively.

For stereochemical assignment, advanced NMR techniques such as the "advanced Mosher method" can be employed. This involves the derivatization of the chiral alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration of the stereogenic centers at C3 and C5.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | ~2.8 - 3.2 | t |

| H2 | ~1.5 - 1.7 | m |

| H3 | ~3.6 - 4.0 | m |

| H4 | ~1.3 - 1.5 | m |

| H5 | ~1.6 - 1.8 | m |

| H6 | ~1.1 - 1.3 | m |

| H7 | ~0.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~40 - 50 |

| C2 | ~35 - 45 |

| C3 | ~65 - 75 |

| C4 | ~40 - 50 |

| C5 | ~30 - 40 |

| C6 | ~20 - 30 |

| C7 | ~10 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with a very high degree of accuracy, typically to within a few parts per million (ppm).

For this compound, with a molecular formula of C₈H₁₉NO, the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of this mass via HRMS would provide strong evidence for the compound's elemental formula, helping to distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO |

| Theoretical Monoisotopic Mass | 145.146664 |

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric and Diastereomeric Excess Determination

Due to the presence of two stereogenic centers at positions C3 and C5, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the primary method for separating and quantifying these stereoisomers to determine the enantiomeric excess (ee) and diastereomeric excess (de) of a sample.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves passing a volatile derivative of the analyte through a capillary column coated with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to their separation in time, resulting in distinct peaks in the chromatogram. The relative area of these peaks can be used to calculate the enantiomeric and diastereomeric ratios.

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative scale separations, chiral HPLC is the method of choice. Similar to chiral GC, the separation is achieved on a column packed with a chiral stationary phase. The choice of the stationary phase and the mobile phase is critical for achieving optimal separation of the stereoisomers of this compound.

The successful separation of the stereoisomers is crucial for understanding the biological activity of the compound, as different stereoisomers often exhibit different pharmacological properties.

X-ray Crystallography for Absolute Configuration Determination

While NMR with chiral derivatizing agents can provide strong evidence for the relative and absolute stereochemistry, X-ray crystallography offers the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a single, high-quality crystal of the compound or a suitable derivative.

The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, thereby establishing the absolute stereochemistry of the chiral centers. For this compound, obtaining a crystalline derivative, such as a salt with a chiral acid or base, may be necessary to facilitate crystal growth and the determination of its absolute configuration. The successful application of this technique provides unequivocal proof of the molecule's three-dimensional structure. bldpharm.comnih.govtaylorfrancis.com

Emerging Research Directions and Future Perspectives for 1 Amino 5 Methylheptan 3 Ol

Sustainable Synthetic Approaches for Branched Amino Alcohols (e.g., Green Chemistry Principles)

The synthesis of chiral amino alcohols is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. For a branched amino alcohol like 1-Amino-5-methylheptan-3-OL, future research will likely focus on developing more sustainable synthetic routes that are both economically and environmentally viable.

One of the most promising avenues is the use of biocatalysis . Enzymes, such as transaminases and alcohol dehydrogenases, offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govrsc.org These biocatalytic reactions are typically performed in aqueous media under mild conditions, significantly reducing the need for hazardous solvents and reagents. nih.gov Research into engineered enzymes with tailored substrate specificities could enable the direct and asymmetric synthesis of this compound from simple, renewable starting materials. rsc.orgnih.govfrontiersin.orgnih.gov The development of enzymatic cascade reactions, where multiple transformations are carried out in a single pot, further enhances the efficiency and sustainability of the process by minimizing intermediate purification steps. researchgate.netnih.gov

Another key aspect of green chemistry is the use of alternative solvents and reaction conditions . The development of ruthenium-catalyzed asymmetric transfer hydrogenation presents a safer and more environmentally friendly alternative to traditional methods, often eliminating the need for protecting groups and utilizing greener solvent systems. acs.org Future research could explore the application of such catalytic systems to the synthesis of this compound, aiming for high yields and enantioselectivity with minimal waste generation.

Key Principles of Green Chemistry in Amino Alcohol Synthesis

| Principle | Application in the Synthesis of this compound |

| Catalysis | Utilization of highly selective biocatalysts (e.g., transaminases, dehydrogenases) and chemocatalysts to improve efficiency and reduce waste. |

| Renewable Feedstocks | Development of synthetic routes starting from bio-based materials rather than petrochemical sources. |

| Atom Economy | Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or other benign alternatives. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. |

Advanced Applications in Complex Molecule Synthesis

Chiral amino alcohols are valuable building blocks in the synthesis of complex, biologically active molecules and pharmaceuticals. diva-portal.orgnih.gov this compound, with its specific stereochemistry and functional groups, could serve as a key intermediate or chiral auxiliary in the synthesis of novel compounds.

The development of novel building blocks is crucial for advancing diversity-oriented synthesis, which aims to create a wide range of complex molecules for biological screening. illinois.edu The unique structure of this compound could be exploited to introduce specific conformational constraints or recognition elements into larger molecules. nih.gov Future research will likely involve the incorporation of this amino alcohol into peptidomimetics, natural product analogues, and other complex molecular architectures to explore their biological activities.

Stereoselective synthesis methods are paramount in creating these complex molecules with the correct three-dimensional arrangement of atoms. diva-portal.orgnih.govnih.gov Methodologies such as Rh(II)-catalyzed 1,3-dipolar cycloadditions and stereoselective electrocatalytic transformations are continually being refined to provide efficient access to enantiopure amino alcohols and their derivatives. diva-portal.orgnih.gov The application of these advanced synthetic techniques to this compound would enable its use in the construction of intricate molecular targets.

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These reactions are powerful tools for rapidly building molecular complexity from simple starting materials.

The stereoselective synthesis of amino alcohols can be achieved through innovative MCR strategies. nih.gov For a molecule like this compound, MCRs could provide a convergent and highly efficient synthetic route. For instance, a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been shown to be an effective method for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Future research could focus on adapting such MCRs for the synthesis of γ-amino alcohols like this compound, potentially allowing for the rapid generation of a library of analogues with diverse substitution patterns.

The development of new catalytic systems and the clever design of reaction cascades are expanding the scope of MCRs in amino alcohol synthesis. researchgate.net By carefully choosing the starting materials and catalysts, it is possible to control the stereochemical outcome of the reaction, leading to the desired enantiomer of the product.

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. nih.gov These computational tools can accelerate the discovery of new reactions, optimize existing processes, and predict the outcomes of chemical transformations with increasing accuracy.

For the synthesis of this compound, AI and ML could be employed in several ways. Reaction optimization is a key area where these technologies can have a significant impact. Machine learning algorithms can analyze large datasets of reaction parameters to identify the optimal conditions for maximizing yield and selectivity, thereby reducing the number of experiments required. nih.gov This is particularly valuable for complex, multi-variable systems often encountered in stereoselective synthesis.

Furthermore, AI and ML are being used for de novo design of synthetic routes and the discovery of novel catalysts . By learning from vast amounts of chemical data, these models can propose new and more efficient ways to synthesize target molecules like this compound. The use of machine learning in protein engineering is also enabling the design of enzymes with enhanced activity and specificity for desired transformations. nih.gov

Applications of AI and Machine Learning in Amino Alcohol Synthesis

| Application Area | Description | Potential Impact on this compound Synthesis |

| Predictive Modeling | Algorithms can predict reaction outcomes, including yield and enantioselectivity, based on starting materials and reaction conditions. | Faster identification of successful synthetic routes and avoidance of unproductive experiments. |

| Reaction Optimization | Machine learning models can identify the optimal set of reaction parameters (temperature, solvent, catalyst, etc.) to maximize product yield and purity. | More efficient and cost-effective synthesis with reduced waste. |

| Catalyst Design | AI can be used to design novel catalysts, including enzymes and organometallics, with improved performance for specific reactions. | Discovery of highly selective and active catalysts for the stereoselective synthesis of the target molecule. |

| De Novo Synthetic Route Design | Computational tools can propose entirely new and potentially more efficient synthetic pathways to a target molecule. | Identification of innovative and sustainable routes to this compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.